N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine
Description
N-[4-(3-Bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine is a hydroxylamine derivative characterized by a butan-2-ylidene backbone substituted with a 3-bromo-4-methoxyphenyl group. The bromine and methoxy substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
646039-13-6 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H14BrNO2/c1-8(13-14)3-4-9-5-6-11(15-2)10(12)7-9/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
AAXDKABVRUTGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CCC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
HR371376: n-{4-[4-(Propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine
Structural Similarities :
- Both compounds share the butan-2-ylidene-hydroxylamine backbone.
- The phenyl ring is substituted with an alkoxy group (methoxy in the target compound vs. propan-2-yloxy in HR371376).
Key Differences :
- Substituent Effects : The 3-bromo-4-methoxy group in the target compound introduces electronegativity and steric bulk compared to the smaller 4-(propan-2-yloxy) group in HR371375. This may alter solubility, reactivity, and binding affinity in biological systems.
- Molecular Weight: The target compound (C₁₁H₁₃BrNO₂, MW = 287.13) has a higher molecular weight than HR371376 (C₁₃H₁₉NO₂, MW = 221.30) due to the bromine atom .
Table 1: Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₁H₁₃BrNO₂ | 287.13 | 3-Bromo-4-methoxyphenyl |
| HR371376 | C₁₃H₁₉NO₂ | 221.30 | 4-(Propan-2-yloxy)phenyl |
Compound 6f: 5-Bromo-N'-(4-((4aS,5S,5aR)-5a-methyl-3-methylene-2-oxooctahydro-2H-cyclopropa[f]benzofuran-5-yl)butan-2-ylidene)thiophene-2-carbohydrazide
Structural Similarities :
- Both feature a brominated aromatic system and a butan-2-ylidene moiety.
Key Differences :
- Functional Group : The target compound has a hydroxylamine group, while 6f contains a carbohydrazide (-CONHNH₂) group. This difference impacts hydrogen-bonding capacity and metal-chelation properties.
- Complexity : Compound 6f includes a fused cyclopropa-benzofuran system, which adds rigidity and stereochemical complexity compared to the simpler phenyl-substituted target compound .
Table 2: Functional Group Impact
| Compound | Functional Group | Reactivity Profile | Potential Applications |
|---|---|---|---|
| Target Compound | Hydroxylamine | Nucleophilic addition, redox reactions | Drug intermediates, ligands |
| Compound 6f | Carbohydrazide | Chelation, condensation reactions | Antimicrobial agents |
Hydroxamic Acid Derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide)
Structural Similarities :
- Both classes contain an N-hydroxy group, enabling metal coordination and antioxidant activity.
Key Differences :
- Acidity : Hydroxamic acids (pKa ~8–9) are more acidic than hydroxylamines (pKa ~6–7), affecting their behavior in physiological environments.
- Applications : Hydroxamic acids are widely used as histone deacetylase (HDAC) inhibitors, whereas hydroxylamine derivatives like the target compound are explored for radical scavenging or as intermediates in heterocyclic synthesis .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Structural Similarities :
- Both compounds feature bromine and methoxy substituents on aromatic systems.
Key Differences :
- Core Structure : The sulfonamide-pyrimidine core in this compound contrasts with the hydroxylamine-butanylidene system of the target compound. This structural divergence leads to differences in solubility (sulfonamides are typically more polar) and biological targets (e.g., kinase inhibition vs. redox modulation) .
Biological Activity
N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine is an organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C11H14BrNO2
- Molecular Weight : 272.14 g/mol
- CAS Number : 646039-13-6
- IUPAC Name : this compound
The compound features a bromine atom, a methoxy group, and a hydroxylamine functional group, which contribute to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction is performed in an organic solvent such as ethanol under reflux conditions, followed by purification through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that compounds with hydroxylamine functionalities exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains, including resistant strains. In vitro assays have demonstrated that this compound can inhibit bacterial growth at concentrations lower than commonly used antibiotics .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound's mechanism may involve the induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways associated with cell proliferation and survival. Specific studies are needed to elucidate its effects on different cancer cell lines.
The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular components. The hydroxylamine group can undergo oxidation to generate nitroso derivatives, which may react with thiol groups in proteins, leading to altered protein function and cellular stress responses. Additionally, the bromine and methoxy groups enhance the compound’s reactivity and specificity towards biological targets.
Case Studies and Research Findings
- Antibacterial Activity Study :
-
Anticancer Research :
- In a preliminary investigation involving different cancer cell lines, this compound demonstrated cytotoxic effects, suggesting potential as a lead compound for further drug development.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
